(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)-ethoxy)-3-(4-fluorophenyl)morpholine
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Overview
Description
2-®-[1-®-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2, also known as Aprepitant-M2-d2, is a metabolite of Aprepitant. Aprepitant is a medication used to prevent nausea and vomiting caused by chemotherapy. The compound has a molecular formula of C20H18F7NO2 and a molecular weight of 437.35 .
Preparation Methods
The synthesis of 2-®-[1-®-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2 involves several steps. The synthetic route typically starts with the preparation of the key intermediate, 1-(3,5-bis(trifluoromethyl)phenyl)ethanol, which is then reacted with 3-(S)-fluorophenylmorpholine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like chloroform and methanol, and the reactions are carried out at controlled temperatures .
Chemical Reactions Analysis
2-®-[1-®-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Scientific Research Applications
2-®-[1-®-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2 has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of Aprepitant.
Biology: The compound is used in biological studies to understand the pharmacokinetics and pharmacodynamics of Aprepitant.
Medicine: It is used in medical research to develop new antiemetic drugs and to study the mechanisms of action of existing drugs.
Mechanism of Action
The mechanism of action of 2-®-[1-®-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2 involves its interaction with neurokinin-1 (NK1) receptors. By binding to these receptors, the compound inhibits the action of substance P, a neuropeptide involved in the vomiting reflex. This inhibition helps prevent nausea and vomiting, particularly in patients undergoing chemotherapy .
Comparison with Similar Compounds
2-®-[1-®-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2 is unique due to its specific structure and its role as a metabolite of Aprepitant. Similar compounds include:
Fosaprepitant: A prodrug of Aprepitant, used for the same antiemetic purposes.
Aprepitant: The parent compound, used to prevent chemotherapy-induced nausea and vomiting.
1-(3,5-Bis(trifluoromethyl)phenyl)ethanol: An intermediate in the synthesis of Aprepitant and its metabolites.
These compounds share similar pharmacological properties but differ in their chemical structures and specific applications.
Properties
IUPAC Name |
2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F7NO2/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12/h2-5,8-11,17-18,28H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBDSAJOMZYQAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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